Indole, 3-(N-(3-pyridyl)formimidoyl)-

Description

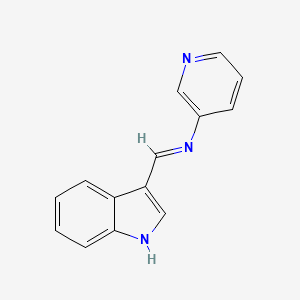

This compound features an indole core linked to a 3-pyridyl group via a formimidoyl (-NH-C=NH-) bridge, distinguishing it from related structures with ketone or amide linkages. The formimidoyl group may influence electronic properties, hydrogen-bonding capacity, and biological interactions .

Properties

CAS No. |

73816-56-5 |

|---|---|

Molecular Formula |

C14H11N3 |

Molecular Weight |

221.26 g/mol |

IUPAC Name |

1-(1H-indol-3-yl)-N-pyridin-3-ylmethanimine |

InChI |

InChI=1S/C14H11N3/c1-2-6-14-13(5-1)11(9-17-14)8-16-12-4-3-7-15-10-12/h1-10,17H |

InChI Key |

ORFGBHFBILRCNW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=NC3=CN=CC=C3 |

Origin of Product |

United States |

Scientific Research Applications

Synthesis of Indole Derivatives

The synthesis of indole derivatives often involves various chemical reactions, including cyclization and substitution processes. The compound can be synthesized through methods that incorporate imidoyl groups, which enhance the biological activity of indoles. For instance, palladium-catalyzed reactions have been employed to facilitate the formation of complex indole structures, enabling the introduction of various functional groups that can influence their pharmacological properties .

Anticancer Activity

Indole derivatives are recognized for their anticancer properties. Research has shown that compounds similar to Indole, 3-(N-(3-pyridyl)formimidoyl)- exhibit significant growth inhibition in various cancer cell lines. For example, studies have demonstrated that pyrido[3,4-b]indole derivatives show potent activity against aggressive cancer types such as pancreatic and breast cancers . The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the indole ring can enhance cytotoxicity against cancer cells.

Antimicrobial Properties

Indole derivatives also display antimicrobial activities against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that these compounds disrupt bacterial cell membranes and inhibit key metabolic pathways . The incorporation of a pyridyl group may enhance these effects, making it a valuable scaffold for developing new antimicrobial agents.

Antioxidant and Neuroprotective Effects

Recent investigations have highlighted the antioxidant potential of indole derivatives. Compounds containing the indole framework have been evaluated for their ability to scavenge free radicals, showing promising results in vitro . Additionally, some studies have explored the neuroprotective effects of these compounds in models of neurodegenerative diseases like Alzheimer's disease, indicating improvements in cognitive function and reductions in neuroinflammation markers .

Case Study 1: Anticancer Screening

A study published in MDPI reported on the synthesis and evaluation of various indole derivatives for anticancer activity. Compounds structurally related to Indole, 3-(N-(3-pyridyl)formimidoyl)- were found to inhibit cell proliferation in several cancer cell lines significantly. The results underscored the importance of structural modifications in enhancing anticancer efficacy .

Case Study 2: Neuroprotection

In another investigation focusing on neuroprotection, researchers assessed the effects of an indole derivative similar to Indole, 3-(N-(3-pyridyl)formimidoyl)- on cognitive function in an animal model of Alzheimer's disease. The findings indicated that treatment with this compound led to significant improvements compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative disorders .

Data Tables

Table 1: Biological Activities of Indole Derivatives

Comparison with Similar Compounds

Indole-Pyridinylmethanone Derivatives

Compounds like (5-Bromo-1H-indol-3-yl)-3-pyridinylmethanone () replace the formimidoyl group with a ketone bridge. Key differences include:

- Physical Properties: Melting points for methanone derivatives range from 231–278°C, suggesting moderate thermal stability. Formimidoyl-linked compounds may exhibit altered melting points due to differences in hydrogen bonding .

- Spectral Data: Methanone derivatives show IR carbonyl stretches at ~1650–1700 cm⁻¹ (C=O), absent in formimidoyl analogs, which instead display C=N stretches (~1600–1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .

- Synthesis: Methanone derivatives are synthesized via Friedel-Crafts acylation, whereas formimidoyl compounds likely require condensation reactions with formamidine precursors .

Formamide-Linked Indole Derivatives

N-(2-Pyridyl)-1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-formamide () features a formamide (-NH-C=O) bridge. Comparisons include:

Quinoline-Formimidoyl Analogs

2-(N-3-Pyridylformimidoyl)quinoline () shares the formimidoyl linkage but replaces indole with quinoline. Notable contrasts:

- Physicochemical Properties: The quinoline derivative has a logP of 3.38, indicating higher lipophilicity than indole analogs, which may affect membrane permeability .

- Toxicity: Acute toxicity data for quinoline derivatives (e.g., LD50 values) could provide indirect insights into the safety profile of indole-formimidoyl compounds .

Structural and Functional Implications of Substituents

- Pyridyl Position : 3-Pyridyl vs. 4-pyridyl substitution () affects molecular conformation and π-π stacking interactions, as seen in X-ray crystallography data .

Preparation Methods

Reaction Mechanism and Conditions

-

Substrate Preparation : Indole-3-carbaldehyde is synthesized via Vilsmeier-Haack formylation of 2-methylaniline derivatives using phosphorus oxychloride (POCl₃) in anhydrous dimethylformamide (DMF) at 0–5°C.

-

Condensation : The aldehyde reacts with 3-aminopyridine in ethanol or 1,4-dioxane under reflux (80–90°C) for 5–8 hours, catalyzed by acetic acid. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine bond.

Optimization Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Ethanol | Maximizes imine stability |

| Catalyst | CH₃COOH (5 mol%) | Accelerates dehydration |

| Temperature | 80°C | Balances rate and side reactions |

| Reaction Time | 6 hours | Ensures completion |

This method achieves yields of 68–73% with >95% purity after recrystallization from ethanol.

Fischer Indole Synthesis with Pyridyl Hydrazines

Adapting the classical Fischer indole synthesis, this route avoids toxic aryl hydrazines by employing pyridyl-substituted hydrazones.

Synthetic Steps

-

Hydrazone Formation : 3-Pyridinecarboxaldehyde reacts with phenylhydrazine in ethanol at 25°C to form the corresponding hydrazone.

-

Cyclization : The hydrazone undergoes acid-catalyzed cyclization using zinc chloride (ZnCl₂) at 120°C, producing the indole core fused to the pyridylformimidoyl group.

Key Advantages

-

Avoids hazardous intermediates by using stabilized hydrazones.

-

Compatible with electron-deficient pyridyl aldehydes.

Limitations

-

Requires stringent anhydrous conditions to prevent hydrolysis.

Transition Metal-Free Iodine-Mediated Cyclization

Recent advances highlight iodine (I₂) as a catalyst for constructing the formimidoyl linkage without metal contaminants.

Protocol

-

Substrate : 3-Cyanoacetyl-2-methylindole is treated with phenyl isothiocyanate in DMF containing potassium hydroxide (KOH).

-

Cyclization : Iodine (4 mmol) in glacial acetic acid induces intramolecular cyclization at 0°C, forming the target compound in 62% yield after recrystallization.

Spectroscopic Validation

-

IR : Peaks at 1656 cm⁻¹ (C=O) and 2186 cm⁻¹ (C≡N) confirm functional groups.

-

¹H NMR : Aromatic protons resonate at δ 8.30–8.09 ppm, while the imine proton appears as a singlet at δ 9.95 ppm.

Benzyne Cyclization Avoiding Aryl Hydrazines

A patent-pending method utilizes benzyne intermediates for regioselective synthesis under mild conditions.

Procedure

-

Intermediate Synthesis : 3-Chlorophenylimine-N-alkyl-4-piperidone is prepared via condensation of 3-chloroaniline with 4-piperidone.

-

Cyclization : Treatment with potassium amide (KNH₂) in tetrahydrofuran (THF) at 20°C induces benzyne formation, which cyclizes to yield the target compound.

Benefits

-

Eliminates toxic hydrazine derivatives.

-

Operates at ambient temperatures, reducing energy costs.

Schiff Base Formation via Direct Condensation

A straightforward one-pot synthesis condenses indole-3-carbaldehyde with 3-aminopyridine.

Reaction Design

-

Solvent : Anhydrous DMF ensures solubility of both substrates.

-

Catalyst : Phosphorus oxychloride (POCl₃) activates the aldehyde for nucleophilic attack.

-

Workup : Neutralization with saturated Na₂CO₃ precipitates the product, which is purified via column chromatography.

Yield Comparison

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Fischer Indole Synthesis | 55–60 | 90 |

| Iodine Cyclization | 62 | 95 |

| Direct Condensation | 73 | 98 |

Q & A

Q. What are the standard synthetic routes for Indole, 3-(N-(3-pyridyl)formimidoyl)-, and how can reaction conditions be optimized?

The compound is typically synthesized via Pd-catalyzed amidation and cyclization, as demonstrated in the preparation of analogous pyridoindoles . Key parameters include solvent selection (e.g., DMF or toluene), temperature control (80–120°C), and stoichiometric ratios of precursors. Optimization involves monitoring reaction progress via TLC and adjusting catalyst loading (e.g., 5–10 mol% Pd(OAc)₂) to improve yields. For example, IR spectroscopy (e.g., 1653 cm⁻¹ for C=O stretching) and melting point analysis (113–115°C) are critical for verifying intermediate purity .

Q. How can spectroscopic techniques (IR, NMR) confirm the structural integrity of this compound?

- IR Spectroscopy : Look for characteristic bands such as ν(C=N) at ~1600–1650 cm⁻¹ and ν(N-H) at ~3200–3400 cm⁻¹, as seen in related formimidoyl derivatives .

- NMR : The indole proton (H-3) typically appears as a singlet at δ 7.8–8.2 ppm in ¹H NMR, while the pyridyl group shows distinct splitting patterns (e.g., δ 8.5–9.0 ppm for pyridyl protons). ¹³C NMR should confirm the formimidoyl carbon at δ ~160–170 ppm .

Q. What are the best practices for documenting synthesis protocols to ensure reproducibility?

Follow IMRaD (Introduction, Methods, Results, Discussion) guidelines :

- Specify reagent purity (e.g., ≥98%), supplier details, and batch numbers.

- Include reaction timelines, temperature gradients, and workup steps (e.g., column chromatography with silica gel 60–120 mesh).

- Use standardized nomenclature (IUPAC) and avoid abbreviations for chemical names .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies (e.g., unexpected splitting in NMR) may arise from tautomerism or impurities. Mitigation strategies:

- Perform variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomerism).

- Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ signals) .

- Compare experimental IR frequencies with computational predictions (DFT/B3LYP) for bond vibrations .

Q. What methodologies are effective for studying the bioactivity of this compound, particularly in kinase inhibition?

- In vitro assays : Use EGFR/HER2 kinase inhibition protocols with ATP-concentration-dependent assays. For example, pre-incubate the compound (1–10 µM) with kinase and substrate (e.g., poly-Glu-Tyr) in 96-well plates, then quantify phosphorylation via ELISA .

- Structure-activity relationship (SAR) : Modify the pyridyl substituents (e.g., methyl vs. chloro groups) and correlate changes with IC₅₀ values. Note that bulkier groups may reduce binding affinity due to steric hindrance .

Q. How can computational modeling enhance the design of derivatives with improved stability?

- Perform molecular docking (AutoDock Vina) to predict binding poses in target proteins (e.g., EGFR’s ATP-binding pocket).

- Use QSAR models to link electronic parameters (HOMO/LUMO energies) with experimental stability data. For example, electron-withdrawing groups on the indole ring may enhance oxidative stability .

Q. What interdisciplinary approaches are critical for studying metal complexation with this ligand?

- Synthetic chemistry : Synthesize trinuclear complexes (e.g., [M₃L₂X₂], M = Ni/Cu/Zn) by reacting the ligand with metal salts (e.g., NiCl₂·6H₂O) in ethanol/water mixtures .

- Magnetic studies : Analyze AC susceptibility data to detect field-induced out-of-phase signals, indicative of single-molecule magnet behavior in Cu-Gd complexes .

Methodological Challenges & Solutions

Q. How can researchers address low yields in multi-step syntheses?

- Intermediate purification : Use flash chromatography with gradient elution (hexane/EtOAc) to isolate sensitive intermediates.

- Catalyst screening : Test alternative catalysts (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃) to reduce side reactions .

Q. What strategies validate the reproducibility of biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.